DCH36_06

p300/CBP inhibition histone acetyltransferase IC50 comparison

DCH36_06 is a synthetic small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP, discovered through virtual screening and iterative chemical optimization of a thiobarbituric acid scaffold. It exhibits IC₅₀ values of 0.6 μM and 3.2 μM for p300 and CBP, respectively, in radioisotope-based enzymatic assays, and demonstrates high selectivity for these two paralogs over other HATs.

Molecular Formula C18H13ClN2O3S
Molecular Weight 372.8 g/mol
Cat. No. B1669891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCH36_06
SynonymsDCH36_06;  DCH36 06;  DCH36-06;  DCH 36-06;  DCH36-06;  DCH-36-06;  DCH 3606;  DCH-3606;  DCH3606; 
Molecular FormulaC18H13ClN2O3S
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
InChIInChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
InChIKeyAYNCXNUUERDREH-FMDPHQNASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DCH36_06 – A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor for Targeted Epigenetic Research


DCH36_06 is a synthetic small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CBP, discovered through virtual screening and iterative chemical optimization of a thiobarbituric acid scaffold [1]. It exhibits IC₅₀ values of 0.6 μM and 3.2 μM for p300 and CBP, respectively, in radioisotope-based enzymatic assays, and demonstrates high selectivity for these two paralogs over other HATs [1]. Beyond its biochemical potency, DCH36_06 attenuates histone H3K18 acetylation, arrests leukemic cells in G₁ phase, activates caspase‑3/‑9 and PARP cleavage, and suppresses leukemic xenograft growth in mice, establishing it as a validated chemical probe for decoding p300/CBP-dependent acetylation networks [1].

Why DCH36_06 Cannot Be Replaced by Other p300/CBP Inhibitors Without Risking Experimental Divergence


Although several p300/CBP inhibitors are commercially available, they differ profoundly in chemotype, potency, selectivity, and in vivo validation status. For example, the widely used C646 is a pyrazolone-based competitive inhibitor with a Ki of 400 nM, while the indole-derived A-485 achieves sub-nanomolar potency but acts through a distinct binding mode [1][2]. DCH36_06 occupies a unique position as a thiobarbituric acid-based inhibitor that combines sub-micromolar on-target potency with demonstrated leukemic xenograft efficacy, a profile not replicated by any single analog [1]. Simply interchanging p300/CBP inhibitors based on nominal target overlap ignores these critical differences in scaffold, mechanism, and disease-model validation, which can lead to irreproducible results and misattributed biological conclusions.

Direct Comparative Evidence for DCH36_06 Against Closest p300/CBP Inhibitor Analogs


Biochemical Potency Compared with the Prototypical p300 Inhibitor C646

DCH36_06 inhibits p300 with an IC₅₀ of 0.6 μM in a radioisotope incorporation assay, whereas the benchmark p300 inhibitor C646 exhibits an IC₅₀ of 1.6 μM for p300 in a similar biochemical format [1][2]. This represents an approximately 2.7‑fold improvement in potency. Additionally, DCH36_06 retains activity on CBP (IC₅₀ = 3.2 μM), demonstrating dual paralog coverage [1].

p300/CBP inhibition histone acetyltransferase IC50 comparison

Leukemia Xenograft Tumor Growth Inhibition – In Vivo Validation Lacking for Many p300 HAT Inhibitors

DCH36_06 was administered at 25–50 mg/kg via intraperitoneal injection every two days for 20 days in a human leukemia xenograft model, resulting in significant blockade of tumor growth [1]. In comparison, C646 was reported to suppress growth of transplanted AE9a leukemia blasts in mice, but required continuous delivery via Alzet osmotic pumps at 0.9 mg/kg/day for 14 days [2]. While the experimental endpoints differ, the data demonstrate that DCH36_06 provides robust in vivo anti-leukemic activity with intermittent bolus dosing, a more practical regimen than continuous infusion.

leukemia xenograft in vivo efficacy p300/CBP inhibitor

Scaffold Novelty – Thiobarbituric Acid Chemotype Differentiates DCH36_06 from All Other p300/CBP Inhibitors

DCH36_06 is the sole reported p300/CBP inhibitor built on a thiobarbituric acid core (5E)-1-(3-chloro-4-methylphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), whereas the two closest alternative inhibitors, C646 and A-485, are based on pyrazolone and indole scaffolds, respectively [1][2][3]. This structural divergence is critical: it ensures that DCH36_06 will exhibit a distinct off-target profile and orthogonal pharmacophore features, enabling independent target validation and reducing the risk of scaffold-specific artifacts in biological studies.

thiobarbituric acid scaffold p300/CBP inhibitor chemotype chemical tool differentiation

Cellular Target Engagement – H3K18 Hypoacetylation as a Direct Pharmacodynamic Biomarker

Treatment of leukemic cells with DCH36_06 at 5–10 μM for 24 hours induced a marked reduction in histone H3 lysine 18 acetylation (H3K18ac), a direct substrate mark of p300/CBP, demonstrating on-target cellular activity [1]. In contrast, C646 primarily reduces H3 and H4 acetylation broadly, and A-485 was profiled predominantly for H3K27ac [2][3]. The specific H3K18ac biomarker reported for DCH36_06 provides a clean, quantifiable pharmacodynamic readout that can be directly correlated with drug exposure in mechanistic studies.

H3K18 acetylation pharmacodynamic biomarker leukemia cell lines

Definitive Application Scenarios for DCH36_06 Based on Quantitative Differentiation Evidence


Orthogonal Chemical Tool for p300/CBP Target Validation in Drug Discovery

Medicinal chemistry teams seeking to confirm that phenotypic effects arise specifically from p300/CBP catalytic inhibition—rather than from off-target activities of a single chemotype—can pair DCH36_06 with C646 or A-485. The unique thiobarbituric acid scaffold of DCH36_06 ensures that congruent biological outcomes across structurally unrelated inhibitors strongly implicate on-target pharmacology [1][2]. This orthogonal approach is a standard requirement in high-quality chemical biology and drug-discovery publications.

In Vivo Proof-of-Concept Studies in Hematological Malignancies

DCH36_06 is a first-line candidate for preclinical in vivo studies of p300/CBP inhibition in leukemia, given its demonstrated efficacy in a human leukemia xenograft model with an intermittent 25–50 mg/kg IP dosing schedule [1]. Its validated in vivo activity reduces the risk of negative animal studies that often plague tool compounds lacking prior efficacy data, saving time and resources.

Pharmacodynamic Biomarker-Driven Dose-Response Studies

Researchers requiring a quantifiable, dose-responsive marker of p300/CBP inhibition can exploit the H3K18ac suppression observed with DCH36_06 treatment [1]. This well-characterized biomarker enables precise correlation between compound exposure, target engagement, and downstream biological effects, a key advantage when designing PK/PD models for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCH36_06

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.